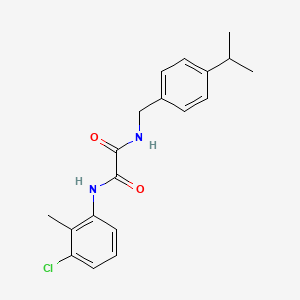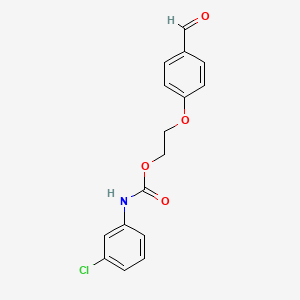
N-(3-chloro-2-methylphenyl)-N'-(4-isopropylbenzyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N'-(4-isopropylbenzyl)ethanediamide, commonly known as A82775C, is a chemical compound that has been extensively studied for its potential use in scientific research. A82775C belongs to the class of compounds known as amidines, which are known to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of A82775C is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the suppression of tumor growth and the death of cancer cells.
Biochemical and Physiological Effects
A82775C has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. A82775C has also been shown to inhibit the activity of certain enzymes involved in DNA replication, which can lead to the death of cancer cells. In addition, A82775C has been shown to inhibit the growth of bacterial and fungal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using A82775C in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research studies. A82775C is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using A82775C in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity.
Orientations Futures
There are several future directions in research that could be explored with A82775C. One area of research could focus on understanding its mechanism of action in more detail. This could involve the use of molecular biology techniques to identify the specific enzymes that A82775C targets. Another area of research could focus on developing A82775C as a therapeutic agent for the treatment of cancer. This could involve testing its efficacy in animal models and conducting clinical trials in humans. Finally, future research could explore the potential uses of A82775C in other areas, such as antibacterial and antifungal agents.
Conclusion
In conclusion, A82775C is a chemical compound that has been extensively studied for its potential use in scientific research. It exhibits a wide range of biological activities and has been shown to have potential as a therapeutic agent for the treatment of cancer. While its mechanism of action is not fully understood, it has been found to inhibit the activity of certain enzymes involved in cell growth and division. A82775C has several advantages and limitations for lab experiments, and there are several future directions in research that could be explored with this compound.
Méthodes De Synthèse
The synthesis of A82775C involves the reaction of 3-chloro-2-methylbenzylamine with 4-isopropylbenzylisocyanate in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure A82775C. This synthesis method has been used by several researchers and has been found to be effective in producing high-quality A82775C.
Applications De Recherche Scientifique
A82775C has been extensively studied for its potential use in scientific research. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. A82775C has also been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. These findings suggest that A82775C may have potential as a therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-12(2)15-9-7-14(8-10-15)11-21-18(23)19(24)22-17-6-4-5-16(20)13(17)3/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVQWLJGZZZRNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5033578.png)
![4-[(benzylthio)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5033585.png)
![15-benzyl-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5033590.png)
![2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5033600.png)

![3-bromo-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5033609.png)
![5-(3,5-dibromo-4-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5033619.png)

![2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,4-dimethylbenzene](/img/structure/B5033629.png)
![1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5033630.png)

![3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5033647.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B5033664.png)
![N-(3-chlorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5033670.png)
